Spinosad A

Beschreibung

BenchChem offers high-quality Spinosad A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spinosad A including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C41H65NO10 |

|---|---|

Molekulargewicht |

732.0 g/mol |

IUPAC-Name |

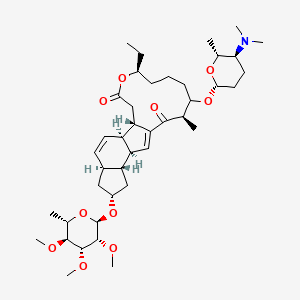

(1S,2R,5S,7R,9R,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |

InChI |

InChI=1S/C41H65NO10/c1-10-26-12-11-13-34(52-36-17-16-33(42(5)6)23(3)48-36)22(2)37(44)32-20-30-28(31(32)21-35(43)50-26)15-14-25-18-27(19-29(25)30)51-41-40(47-9)39(46-8)38(45-7)24(4)49-41/h14-15,20,22-31,33-34,36,38-41H,10-13,16-19,21H2,1-9H3/t22-,23-,24+,25-,26+,27-,28-,29-,30-,31+,33+,34?,36+,38+,39-,40-,41+/m1/s1 |

InChI-Schlüssel |

SRJQTHAZUNRMPR-SFGMUSMWSA-N |

Isomerische SMILES |

CC[C@H]1CCCC([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C |

Kanonische SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C |

Herkunft des Produkts |

United States |

A Comprehensive Technical Guide on the Mechanism of Action of Spinosad on Insect Nicotinic Acetylcholine Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Spinosad, a highly effective insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa, possesses a unique and complex mechanism of action primarily targeting the insect nervous system.[1] Its principal target is the nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel crucial for synaptic transmission.[2][3][4] Unlike other nAChR-targeting insecticides such as neonicotinoids, spinosad interacts with a distinct, allosteric site on the receptor complex.[5][6][7] This interaction leads to prolonged activation of the nAChR, causing neuronal hyperexcitation, which manifests as involuntary muscle contractions, tremors, and eventual paralysis in the target insect.[2] The α6 subunit of the nAChR has been identified as the principal component for spinosad's insecticidal activity, with evidence suggesting it may act on α6 homomeric receptors.[6][8][9] Furthermore, recent studies have uncovered a dual mechanism, where low concentrations of spinosad can act as a non-competitive antagonist, leading to receptor internalization and subsequent cellular pathologies, including lysosomal dysfunction and neurodegeneration.[10][11] This novel mode of action makes spinosad a critical tool for integrated pest management (IPM) and for managing resistance to other insecticide classes.[2][12]

The Primary Target: Insect Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are members of the Cys-loop superfamily of pentameric ligand-gated ion channels.[4][5] In insects, they are predominantly located in the central nervous system, where they play a vital role in fast excitatory synaptic transmission.[2] These receptors are formed by the assembly of five subunits arranged around a central ion pore.[3][4] Insect genomes contain a smaller repertoire of nAChR subunit genes (10-12) compared to vertebrates.[6] The specific combination of these subunits determines the physiological and pharmacological properties of the resulting receptor subtype.

Spinosad's Allosteric Mechanism of Action

Spinosad's interaction with insect nAChRs is fundamentally different from that of the endogenous agonist, acetylcholine (ACh), and other nicotinic agonists like neonicotinoids.

Allosteric Binding and Positive Modulation

Spinosad acts as a positive allosteric modulator.[5] It binds to a novel site on the nAChR complex, distinct from the orthosteric site where ACh binds.[2][5] This allosteric binding event does not directly open the channel but rather enhances the receptor's response to ACh. The result is a persistent activation of the nAChRs and a significant prolongation of acetylcholine-induced currents.[2] This unique mechanism disrupts normal nerve function, leading to the rapid onset of insecticidal symptoms.

The Dα6 subunit has been conclusively identified as the primary target for spinosad.[7] Genetic studies using Drosophila melanogaster have shown that knockout of the Dα6 subunit confers high levels of resistance to spinosad.[5] Further research strongly suggests that spinosyns may act exclusively on nAChRs composed solely of α6 subunits (homomeric pentamers).[6][8][13]

Physiological Consequences of nAChR Hyperexcitation

The persistent influx of cations through the spinosad-modulated nAChRs leads to a sustained depolarization of the postsynaptic neuron.[2] This state of hyperexcitation triggers a cascade of physiological effects that are characteristic of spinosad poisoning:

-

Widespread excitation of the central nervous system.[2]

-

Involuntary and uncontrolled muscle contractions.[1]

-

Pronounced tremors and prostration.[2]

-

Eventual paralysis and death of the insect.[1]

Antagonistic Action at Low Concentrations

Recent evidence reveals a more complex, dose-dependent mechanism. At low, sublethal doses, spinosad can function as a non-competitive antagonist of Dα6-containing nAChRs.[11][14] Instead of causing hyperexcitation, this antagonistic action triggers a cellular cascade involving the internalization of the Dα6 receptors, which are then trafficked to lysosomes.[10][11] This process leads to lysosomal enlargement and dysfunction, elevated mitochondrial stress, increased production of reactive oxygen species (ROS), and ultimately, neurodegeneration and other systemic defects.[10][11][14]

Secondary Effects on GABA Receptors

While the primary insecticidal activity of spinosad is mediated through nAChRs, some studies have reported effects on γ-aminobutyric acid (GABA) receptors.[1][2] However, the contribution of these effects to the overall toxicity and poisoning symptoms has not been firmly established and is considered secondary to its potent action on nAChRs.[2][15]

Quantitative Data on Spinosad-nAChR Interaction

The following tables summarize key quantitative data from electrophysiological and toxicological studies.

| Parameter | Insect Species | Value | Reference |

| EC₅₀ for CNS Stimulation | Tobacco Hornworm Larvae | 5 nM | [16] |

| EC₅₀ for CNS Stimulation | Cockroach | 32 nM | [16] |

| Threshold Internal Concentration | Cockroach | ~20-21 nM | [2][16] |

| Table 1: Electrophysiological Potency of Spinosyn A on Insect Central Nervous System (CNS). |

| Exposure Time | LC₅₀ (ppm) |

| 24 Hours | 3227.40 |

| 48 Hours | Not specified |

| 72 Hours | Not specified |

| Table 2: Acute Toxicity of Spinosad against Callosobruchus chinensis adults. Note: The source indicates the highest mortality (20%) was at 650 ppm after 24 hours, with the LC50 value calculated from this data.[17] |

Key Experimental Protocols

Electrophysiological Analysis via Patch-Clamp

This technique is fundamental for characterizing the effects of spinosad on neuronal ion channels.

-

Neuron Isolation: Dissociate neurons from the central nervous system of the target insect (e.g., American cockroach, Periplaneta americana).[2]

-

Cell Culture: Plate the isolated neurons on a suitable substrate and maintain them in culture for a short period to allow for recovery.

-

Whole-Cell Recording: Establish a whole-cell patch-clamp configuration on a single, isolated neuron. This allows for the control of the intracellular environment and the measurement of transmembrane currents.

-

Compound Application: Apply acetylcholine to the neuron via a puffer pipette to elicit a baseline nAChR current.

-

Modulation Analysis: Co-apply spinosad with acetylcholine, or apply spinosad as a pretreatment, to observe its effect on the ACh-evoked current. Key measurements include changes in peak current amplitude, activation kinetics, and deactivation/desensitization rates.[2] The prolongation of the current is a hallmark of spinosad's action.[2]

Target-Site Resistance Analysis

This protocol is used to identify mutations in the nAChR that confer resistance to spinosad.

-

Sample Collection: Collect insects from both a spinosad-susceptible (control) population and a resistant field or laboratory-selected population.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the insects (typically from the head or CNS) and reverse-transcribe it into complementary DNA (cDNA).

-

PCR Amplification and Sequencing: Design primers to amplify the coding sequence of the nAChR α6 subunit gene. Sequence the PCR products from both susceptible and resistant individuals.

-

Sequence Comparison: Align the sequences to identify single nucleotide polymorphisms (SNPs) or other mutations that are present in the resistant population but absent in the susceptible one. A notable example is the G275E mutation in the α6 subunit of Frankliniella occidentalis.[5]

-

Functional Validation: Express the mutated receptor in a heterologous system (e.g., Xenopus oocytes or a cell line) and use electrophysiology to confirm that the mutation reduces the modulatory effect of spinosad.[5]

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways and workflows related to spinosad's mechanism of action.

Implications for Drug Development and Resistance Management

The singular mode of action of spinosad at a novel allosteric site on the nAChR is a key strategic advantage. It means that there is no cross-resistance with other classes of insecticides that target nAChRs, such as neonicotinoids, or with any other class of insecticide.[2][7] This makes spinosad an essential component in rotation programs designed to delay the development of resistance.

Understanding the molecular basis of resistance, such as point mutations in the α6 subunit, is critical for proactive resistance management.[5] Molecular assays can be developed to screen field populations for known resistance alleles, providing an early warning system for control failures and informing decisions on insecticide selection. The development of future insecticides could also target this unique allosteric site, although the potential for target-site cross-resistance would then need to be considered.

References

- 1. What is the mechanism of Spinosad? [synapse.patsnap.com]

- 2. cotton.org [cotton.org]

- 3. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors [jstage.jst.go.jp]

- 5. A nicotinic acetylcholine receptor transmembrane point mutation (G275E) associated with resistance to spinosad in Frankliniella occidentalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Low doses of the organic insecticide spinosad trigger lysosomal defects, elevated ROS, lipid dysregulation, and neurodegeneration in flies | eLife [elifesciences.org]

- 12. researchgate.net [researchgate.net]

- 13. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. csu-csus.primo.exlibrisgroup.com [csu-csus.primo.exlibrisgroup.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Isolation, Characterization, and Spinosad Production of Saccharopolyspora spinosa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies involved in the study of Saccharopolyspora spinosa for the production of the insecticidal compound, spinosad. Spinosad is a mixture of spinosyns A and D, which are complex macrolides produced by this actinomycete.[1][2] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visual workflows to facilitate understanding and replication of these processes in a laboratory setting.

Isolation of Saccharopolyspora spinosa from Environmental Samples

Saccharopolyspora spinosa is a Gram-positive bacterium that was originally isolated from a soil sample collected from a sugar mill rum still in the Virgin Islands.[3][4] The isolation of this organism from soil is a critical first step for screening for novel strains with enhanced spinosad production capabilities.

Experimental Protocol: Isolation from Soil

-

Sample Collection : Collect soil samples from diverse environments, particularly those with a history of sugarcane processing or similar organic-rich substrates.[3][5]

-

Sample Preparation : Suspend 1 gram of soil in 10 mL of sterile water. Vortex thoroughly to dislodge the bacteria from soil particles.[5]

-

Serial Dilution : Perform a tenfold serial dilution of the soil suspension in sterile water to achieve a final dilution series ranging from 10⁻¹ to 10⁻⁶.

-

Plating : Spread 100 µL of each dilution onto a suitable isolation medium, such as Yeast Extract Malt Extract Glucose (YMG) agar (B569324) or ATCC172 agar medium.[1][6]

-

Incubation : Incubate the plates at 28-30°C for 8 to 10 days.[6]

-

Colony Selection : Look for colonies that are dry, powdery, and have an earthy or musty odor.[6] Microscopically, the organism is characterized by pale yellowish-pink aerial hyphae with long chains of spores in spiny sheaths.[7][8]

-

Purification : Streak-plate individual colonies onto fresh media to obtain pure cultures.

Characterization of Saccharopolyspora spinosa Isolates

Once isolated, it is essential to characterize the potential S. spinosa strains to confirm their identity. This involves a combination of morphological, biochemical, and molecular techniques.

Morphological and Cultural Characterization

The macroscopic and microscopic features of S. spinosa are key initial identifiers.

| Characteristic | Description |

| Colony Morphology | On YMG agar, colonies are dry, powdery, and may have a yellowish-pink aerial mycelium.[6][7] |

| Microscopic Features | Gram-positive cocci morphology with long chains of spores in spiny sheaths.[6][7] |

| Odor | Earthy or musty.[6] |

Biochemical Characterization

A series of biochemical tests can be performed to create a metabolic profile of the isolate.

| Test | Result for S. spinosa |

| Starch Hydrolysis | Positive[6] |

| Gelatin Liquefaction | Positive[6] |

| Citrate Utilization | Positive[6] |

| Catalase | Positive[6] |

| Urease | Positive[6] |

| Nitrate Reduction | Positive[6] |

| Voges-Proskauer | Positive[6] |

Molecular Characterization

For definitive identification, molecular techniques such as 16S rRNA gene sequencing are employed. The genome of Saccharopolyspora spinosa NRRL 18395 has been sequenced, providing a reference for genetic comparisons.[9][10]

Experimental Protocol: 16S rRNA Gene Sequencing

-

Genomic DNA Extraction : Extract genomic DNA from a pure culture of the isolate using a commercial bacterial DNA extraction kit.

-

PCR Amplification : Amplify the 16S rRNA gene using universal primers such as 27F and 1492R.

-

Sequencing : Sequence the purified PCR product.

-

Sequence Analysis : Compare the obtained sequence with databases such as GenBank or the Ribosomal Database Project to confirm the identity of the isolate as Saccharopolyspora spinosa.

Spinosad Production through Fermentation

The production of spinosad is achieved via submerged fermentation of S. spinosa. The composition of the fermentation medium and the culture conditions are critical for maximizing yield.[3]

Media Composition for Spinosad Production

Several media formulations have been developed to optimize spinosad production.[1][2]

| Component | Initial Fermentation Medium (g/L)[1] | Optimized Fermentation Medium (g/L)[1][2] |

| Carbon Source | Glucose (variable) | Mannitol (B672) (98.0) |

| Nitrogen Source | Cottonseed Flour | Cottonseed Flour (43.0) |

| Other Nutrients | Corn Steep Liquor | Corn Steep Liquor (12.9) |

| Phosphates | KH₂PO₄ | KH₂PO₄ (0.5) |

| Calcium Carbonate | CaCO₃ | CaCO₃ (3.0) |

| pH | 7.0 | 7.0 |

S. spinosa can utilize various carbon sources, including glucose, mannitol, maltose, sucrose, and glycerol.[1][2] However, mannitol and glucose have been shown to significantly enhance spinosad production.[1][2]

Experimental Protocol: Spinosad Production

-

Seed Culture Preparation : Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with a spore suspension of S. spinosa. Incubate at 28°C on a rotary shaker at 220 rpm for 60 hours.[3]

-

Production Fermentation : Inoculate the production fermentation medium with 5-10% (v/v) of the seed culture.[3]

-

Incubation : Incubate the production culture at 28°C with agitation for 7-10 days.[3]

-

Monitoring : Periodically monitor the fermentation for spinosad production using analytical techniques like HPLC.[3]

Spinosad Yield Data

The optimization of fermentation media can lead to significant increases in spinosad yield.

| Strain | Fermentation Medium | Spinosad Yield (µg/mL) | Reference |

| Co121 | Initial | 310.44 ± 21.84 | [1] |

| Co121 | Optimized | 549.89 ± 38.59 | [1] |

| J78 (mutant) | Optimized | 1035 ± 34 | [1][2] |

| Wild Type | - | 309 | [11] |

| Sa. spinosa-spn (engineered) | - | 693 | [11] |

| Engineered + Optimized Medium | - | 920 | [11] |

| S. spinosa 4~6 | - | 268 | [12] |

| S. spinosa 4~6 (10L fermentor) | - | 458 | [12] |

Extraction and Quantification of Spinosad

Accurate quantification of spinosad is crucial for monitoring fermentation progress and for quality control.

Experimental Protocol: Spinosad Extraction and Quantification

-

Extraction from Broth : Adjust the pH of the fermentation broth to >8.0 with 2M NaOH to precipitate the spinosyns.[3] Collect the biomass and precipitate by centrifugation or filtration.[3] The spinosyns can then be extracted from the solid material using an organic solvent like methanol (B129727) or a mixture of acetone (B3395972) and n-hexane.[13][14]

-

Sample Preparation for HPLC : The crude extract is then purified using solid-phase extraction.[15] The purified sample is dissolved in a suitable solvent, such as methanol, for HPLC analysis.[3][13]

-

HPLC Analysis : Spinosad is quantified by high-performance liquid chromatography (HPLC) with UV detection (at 250 nm or 254 nm) or by liquid chromatography-mass spectrometry (LC-MS).[14][15][16] A C18 column is typically used for separation.[14]

-

Quantification : A calibration curve is generated using certified reference standards of spinosyn A and spinosyn D to determine the concentration in the samples.[3][13] The total spinosad concentration is the sum of spinosyn A and spinosyn D.[13]

Visualizations

Experimental Workflow: Isolation and Characterization of S. spinosa

Caption: Workflow for the isolation and characterization of Saccharopolyspora spinosa.

Logical Relationship: Spinosad Production and Analysis

Caption: Logical workflow for spinosad production, extraction, and analysis.

Signaling Pathway: Simplified Spinosyn Biosynthesis

Caption: Simplified overview of the spinosyn biosynthesis pathway.

References

- 1. brieflands.com [brieflands.com]

- 2. A New Medium for Improving Spinosad Production by Saccharopolyspora spinosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Saccharopolyspora spinosa - Wikipedia [en.wikipedia.org]

- 5. CN113444659A - Saccharopolyspora spinosa for high yield of spinosad - Google Patents [patents.google.com]

- 6. plantarchives.org [plantarchives.org]

- 7. microbiologyresearch.org [microbiologyresearch.org]

- 8. scispace.com [scispace.com]

- 9. Genome Sequence of the Spinosyns-Producing Bacterium Saccharopolyspora spinosa NRRL 18395 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Enhancement of spinosad production in Saccharopolyspora spinosa by overexpression of the complete 74-kb spinosyn gene cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jzus.zju.edu.cn [jzus.zju.edu.cn]

- 13. mhlw.go.jp [mhlw.go.jp]

- 14. scispace.com [scispace.com]

- 15. Determination of spinosad and its metabolites in food and environmental matrices. 1. High-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Development of Analytical Methods of Spinosad in Agricultural Commodities by HPLC with UV Detector and Monitoring | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Biosynthesis of the Spinosyn A Polyketide Backbone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinosyn A, a potent neuroinsecticide, is a complex macrolide produced by the actinomycete Saccharopolyspora spinosa. Its intricate tetracyclic structure, derived from a polyketide backbone, has garnered significant interest from the scientific community. This technical guide provides a detailed exploration of the biosynthetic pathway responsible for the assembly of the spinosyn A polyketide core, with a focus on the enzymatic machinery, reaction mechanisms, and experimental methodologies used to elucidate this fascinating process.

The Spinosyn Polyketide Synthase (PKS) Gene Cluster

The biosynthesis of the spinosyn A polyketide backbone is orchestrated by a Type I modular polyketide synthase (PKS) encoded by a large gene cluster.[1][2] This cluster contains five major PKS genes, spnA, spnB, spnC, spnD, and spnE, which encode the multidomain enzymatic assembly line responsible for the iterative condensation of simple carboxylic acid building blocks.[3]

The spinosyn PKS is organized into a loading module and ten extension modules distributed across the five PKS proteins. Each module is a collection of enzymatic domains that catalyze one round of polyketide chain elongation and modification. The fundamental domains within each module include a Ketosynthase (KS), an Acyltransferase (AT), and an Acyl Carrier Protein (ACP). Additional domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), may be present in a given module to modify the growing polyketide chain.[4][5]

Assembly of the Polyketide Backbone: A Step-by-Step Enzymatic Process

The synthesis of the spinosyn A polyketide backbone is a highly regulated and sequential process. The following sections detail the key enzymatic steps and the domains responsible for each transformation.

Initiation and Loading

The process begins with the loading module of the PKS, which selects the starter unit. While the specific starter unit for spinosyn A has been a subject of investigation, genetic engineering studies involving the replacement of the loading module have been successful in producing novel spinosyn analogues.[6]

Elongation and Modification

The subsequent ten extension modules iteratively add two-carbon units derived from malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA. The AT domain of each module is responsible for selecting the correct extender unit and transferring it to the ACP.[7][8] The KS domain then catalyzes the Claisen condensation between the ACP-bound extender unit and the growing polyketide chain attached to the KS domain of the same module.

The reductive domains (KR, DH, and ER) within each module determine the fate of the β-keto group formed after each condensation. The presence and activity of these domains lead to a hydroxyl group, a double bond, or a fully saturated carbon at specific positions along the polyketide chain.[4][9] The specific combination of these domains in each module of the spinosyn PKS dictates the final structure of the polyketide backbone.

Termination and Cyclization

After ten rounds of elongation and modification, the fully assembled linear polyketide chain is released from the PKS. This process is typically catalyzed by a Thioesterase (TE) domain, which facilitates the cyclization of the polyketide chain to form the characteristic macrolactone core of spinosyn A.[5]

Quantitative Data on Spinosyn A Biosynthesis

While comprehensive kinetic data for every enzyme in the spinosyn pathway is not exhaustively available in the public domain, studies on homologous systems and specific enzymes within the spinosyn pathway provide valuable insights. The following table summarizes available quantitative data related to post-PKS modification enzymes.

| Enzyme | Reaction Catalyzed | Kinetic Parameter | Value | Reference |

| SpnF | Intramolecular [4+2] cycloaddition (Diels-Alder) | Rate Enhancement | ~500-fold (kcat/knon) | [10] |

Experimental Protocols

The elucidation of the spinosyn A biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. This section provides an overview of key experimental protocols.

Heterologous Expression and Purification of PKS and Post-PKS Enzymes

Objective: To produce and purify individual enzymes of the spinosyn biosynthetic pathway for in vitro characterization.

Protocol:

-

Gene Cloning: The gene encoding the target enzyme (e.g., spnF, spnL) is amplified from the S. spinosa genomic DNA via PCR. The amplified gene is then cloned into an appropriate expression vector, such as pET series vectors, often with an N- or C-terminal affinity tag (e.g., His6-tag) to facilitate purification.

-

Heterologous Expression: The expression vector is transformed into a suitable host, typically Escherichia coli BL21(DE3). The cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight to enhance soluble protein expression.[11][12]

-

Cell Lysis and Protein Purification: The cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization. The soluble protein fraction is separated from the cell debris by centrifugation. The target protein is then purified from the clarified lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be employed to achieve high purity.[13]

In Vitro Enzyme Assays

Objective: To determine the function and catalytic activity of a purified enzyme.

Protocol for a Post-PKS Modification Enzyme (e.g., SpnF):

-

Substrate Synthesis: The substrate for the enzyme is chemically synthesized or biosynthetically produced using upstream enzymes.

-

Reaction Setup: The assay mixture typically contains the purified enzyme, its substrate, and any necessary cofactors in a suitable buffer at an optimal pH and temperature.

-

Reaction Monitoring: The progress of the reaction is monitored over time by analyzing the consumption of the substrate and the formation of the product. This is often achieved using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection.[14][15]

-

Data Analysis: The initial reaction rates are determined at various substrate concentrations to calculate kinetic parameters such as Km and kcat.

In Vitro Reconstitution of the PKS and Post-PKS Pathway

Objective: To mimic the natural biosynthetic pathway in a controlled in vitro environment.

Protocol:

-

Purification of all Components: All the necessary enzymes (PKS modules and post-PKS enzymes), substrates (starter and extender units as CoA thioesters), and cofactors (e.g., NADPH) are purified.[16]

-

Reaction Assembly: The components are combined in a reaction buffer. The reaction is initiated by the addition of the starter unit or a key enzyme.

-

Product Analysis: The reaction mixture is quenched at different time points and the products are extracted. The identity and quantity of the intermediates and the final product are determined by LC-MS analysis.[17] This allows for the determination of the overall pathway efficiency and the identification of potential bottlenecks. A chemoenzymatic synthesis of spinosyn A has been reported with an overall conversion yield of 19.6% for the transformation of the initial macrolactone to the pseudoaglycone.[14]

Visualizing the Biosynthetic Logic

To better understand the flow of the biosynthetic pathway and the relationships between its components, diagrams generated using the DOT language are provided below.

References

- 1. Cloning and analysis of the spinosad biosynthetic gene cluster of Saccharopolyspora spinosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A cluster of genes for the biosynthesis of spinosyns, novel macrolide insect control agents produced by Saccharopolyspora spinosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Architecture of the polyketide synthase module: surprises from electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Engineering of the spinosyn PKS: directing starter unit incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. librarysearch.colby.edu [librarysearch.colby.edu]

- 8. Engineering the substrate specificity of a modular polyketide synthase for installation of consecutive non-natural extender units - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and Mechanisms of Assembly-Line Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 11. experts.illinois.edu [experts.illinois.edu]

- 12. desy.de [desy.de]

- 13. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemoenzymatic Synthesis of Spinosyn A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In vitro Reconstitution and Analysis of the 6-Deoxyerythronolide B Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Advances in Understanding and Engineering Polyketide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Spinosyn A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinosyn A is a potent neurotoxic insecticide derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa.[1] It is the major component of the widely used commercial insecticide, spinosad. The unique and complex chemical structure of Spinosyn A, a tetracyclic macrolide, underpins its high insecticidal activity and favorable toxicological profile. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biosynthetic pathway of Spinosyn A, along with detailed experimental protocols for its characterization.

Chemical Structure

The chemical structure of Spinosyn A is characterized by a unique 5,6,5,12-fused tetracyclic aglycone, to which two deoxy sugar moieties are attached.[1] The aglycone core is a product of polyketide synthesis. The two sugars are D-forosamine, an amino sugar, and tri-O-methyl-L-rhamnose.[1]

The systematic IUPAC name for Spinosyn A is (2R,3aS,5aR,5bS,9S,13S,14R,16aS,16bR)-2-[(6-deoxy-2,3,4-tri-O-methyl-α-L-mannopyranosyl)oxy]-13-[[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-9-ethyl-2,3,3a,5a,5b,6,9,10,11,12,13,14,16a,16b-tetradecahydro-14-methyl-1H-as-indaceno[3,2-d]oxacyclododecin-7,15-dione.

Stereochemistry

Spinosyn A is a chiral molecule with multiple stereocenters, contributing to its specific biological activity. The absolute configuration of these stereocenters has been determined through extensive spectroscopic analysis and total synthesis efforts. The stereochemical descriptors for the core ring system and the attached sugars are essential for its correct three-dimensional representation and understanding its interaction with its biological target, the nicotinic acetylcholine (B1216132) receptor.

Quantitative Data

A summary of the key physicochemical and spectroscopic data for Spinosyn A is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Spinosyn A

| Property | Value | Reference |

| Molecular Formula | C41H65NO10 | [2] |

| Molecular Weight | 731.96 g/mol | [2] |

| CAS Number | 131929-60-7 | [2] |

| Melting Point | 84-99.5 °C | [2] |

| Solubility in Water | 290 mg/L (pH 5), 235 mg/L (pH 7), 16 mg/L (pH 9) | [2] |

| Vapor Pressure | 2.4 x 10⁻¹⁰ mm Hg | [3] |

| logP (octanol-water) | 4.0 (pH 7) | [2] |

Table 2: Key ¹H and ¹³C NMR Spectral Data for Spinosyn A in CDCl₃

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

| 1 | 212.8 | - | - |

| 3 | 125.8 | 5.87 | d |

| 4 | 132.5 | 6.25 | dd |

| 5 | 45.3 | 2.45 | m |

| 6 | 35.1 | 1.65, 1.85 | m |

| 7 | 80.5 | 4.85 | d |

| 9 | 45.8 | 1.95 | m |

| 11 | 148.5 | 7.20 | d |

| 12 | 128.9 | 5.65 | d |

| 13 | 78.9 | 3.85 | dd |

| 14 | 42.1 | 2.15 | m |

| 15 | 38.9 | 1.55 | m |

| 16 | 28.1 | 1.45, 1.75 | m |

| 17 | 78.1 | 4.05 | d |

| 1'-rhamnose | 101.5 | 4.75 | d |

| 1''-forosamine | 96.8 | 4.35 | d |

Note: This table presents a selection of key NMR assignments. A complete assignment requires detailed 2D NMR analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Objective: To determine the chemical structure and stereochemistry of Spinosyn A.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified Spinosyn A in 0.5 mL of deuterated chloroform (B151607) (CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 500 MHz or higher field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

-

1D NMR Spectra Acquisition:

-

¹H NMR: Acquire a standard proton NMR spectrum. Typical parameters include a spectral width of 12 ppm, 16-32 scans, a relaxation delay of 1-2 seconds, and a pulse width of 30 degrees.

-

¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. Typical parameters include a spectral width of 220 ppm, 1024-4096 scans, and a relaxation delay of 2 seconds.

-

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and thus deduce the relative stereochemistry.

-

-

Data Analysis: Integrate and analyze all 1D and 2D NMR spectra to assign all proton and carbon signals and to piece together the complete molecular structure and relative stereochemistry.

X-ray Crystallography for Absolute Configuration Determination

Objective: To obtain a single crystal of Spinosyn A and determine its three-dimensional structure, including the absolute configuration.

Methodology:

-

Crystallization:

-

Dissolve highly purified Spinosyn A in a suitable solvent system. A patent suggests dissolving amorphous spinosad in a solvent system comprising a carbonate like ethylene (B1197577) carbonate or dimethyl carbonate.[4]

-

Slowly cool the solution to promote the growth of single crystals. Seeding with a small existing crystal can facilitate this process.[4]

-

Alternatively, vapor diffusion methods (hanging or sitting drop) can be employed, where a solution of Spinosyn A is allowed to slowly equilibrate with a reservoir containing a precipitant, leading to crystallization.

-

-

Crystal Mounting: Carefully mount a suitable single crystal (typically 0.1-0.3 mm in size) on a cryoloop.

-

Data Collection:

-

Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) and a detector.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize radiation damage.

-

Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic coordinates and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

-

The final refined structure will provide the precise bond lengths, bond angles, and the absolute configuration of all stereocenters.

-

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Objective: To confirm the molecular weight of Spinosyn A and to study its fragmentation pattern to support structure elucidation.

Methodology:

-

Sample Preparation: Prepare a dilute solution of Spinosyn A in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS):

-

Select the [M+H]⁺ ion of Spinosyn A as the precursor ion.

-

Subject the precursor ion to collision-induced dissociation (CID) to generate fragment ions.

-

Acquire the MS/MS spectrum of the fragment ions.

-

-

Data Analysis:

-

Analyze the accurate mass data to confirm the elemental composition of Spinosyn A.

-

Interpret the MS/MS fragmentation pattern to identify characteristic neutral losses and fragment ions corresponding to the different structural motifs of the molecule, such as the loss of the sugar moieties. Key fragment ions for spinosyns include those at m/z 142.2 and 189.2, corresponding to the forosamine (B98537) and tri-O-methylrhamnose sugars, respectively.[5]

-

Elucidation of the Spinosyn A Biosynthetic Pathway

Objective: To identify and characterize the genes and enzymes responsible for the biosynthesis of Spinosyn A in Saccharopolyspora spinosa.

Methodology:

-

Gene Cluster Identification: The spinosyn biosynthetic gene cluster in S. spinosa has been identified through genome sequencing and bioinformatic analysis.[6]

-

Gene Disruption and Heterologous Expression:

-

Create targeted knockouts of specific genes within the cluster in S. spinosa to observe the effect on Spinosyn A production and to identify potential intermediates.[6]

-

Heterologously express the entire or parts of the spinosyn gene cluster in a suitable host organism, such as Streptomyces, to confirm the function of the genes in producing spinosyn-related compounds.[7]

-

-

Enzyme Expression and Purification:

-

Clone the individual genes encoding the biosynthetic enzymes (e.g., PKSs, cyclases, glycosyltransferases, methyltransferases) into expression vectors.

-

Overexpress the recombinant proteins in a suitable host, such as E. coli.

-

Purify the enzymes to homogeneity using standard chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

-

-

In Vitro Enzyme Assays:

-

Conduct in vitro assays with the purified enzymes and their predicted substrates to confirm their specific catalytic functions.[8][9]

-

For example, to characterize the Diels-Alderase SpnF, incubate the purified enzyme with its polyene substrate and analyze the reaction products by HPLC and NMR to confirm the formation of the cyclized product.[10]

-

Similarly, the activity of the methyltransferases (SpnH, SpnI, SpnK) can be confirmed by incubating them with the rhamnose-containing intermediate and S-adenosylmethionine (SAM) and detecting the methylated products.[6]

-

Mandatory Visualizations

Biosynthetic Pathway of Spinosyn A

Caption: Biosynthetic pathway of Spinosyn A.

Experimental Workflow for Structure Elucidation

Caption: Experimental workflow for the structure elucidation of Spinosyn A.

References

- 1. Increasing the heterologous production of spinosad in Streptomyces albus J1074 by regulating biosynthesis of its polyketide skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. GB2621401A - A crystalline form of spinosad, a process for its preparation and use of the same - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. The Biosynthesis of Spinosyn in Saccharopolyspora spinosa: Synthesis of Permethylated Rhamnose and Characterization of the Functions of SpnH, SpnI, and SpnK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heterologous Expression of Spinosyn Biosynthetic Gene Cluster in Streptomyces Species Is Dependent on the Expression of Rhamnose Biosynthesis Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Characterization of the Enzymes Involved in TDP-d-Forosamine Biosynthesis in the Spinosyn Pathway of Saccharopolyspora spinosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional characterization and substrate specificity of spinosyn rhamnosyltransferase by in vitro reconstitution of spinosyn biosynthetic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thieme-connect.de [thieme-connect.de]

Spinosad's Neurological Assault: A Technical Guide to its Mode of Action on the Insect Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the complex mode of action of spinosad, a widely used bio-insecticide, on the central nervous system (CNS) of insects. By compiling and structuring key quantitative data, detailing experimental methodologies, and visualizing complex pathways, this document serves as a comprehensive resource for understanding the unique neurotoxic properties of this macrolide insecticide.

Executive Summary

Spinosad, a fermentation product of the soil actinomycete Saccharopolyspora spinosa, exerts its insecticidal effect through a novel and complex interaction with the insect central nervous system.[1][2] Its primary mode of action involves the disruption of nicotinic acetylcholine (B1216132) receptors (nAChRs), crucial for synaptic transmission.[1] Additionally, spinosad has been shown to modulate γ-aminobutyric acid (GABA) receptors, further contributing to its neurotoxic profile.[1][3] This dual action leads to a state of neuronal hyperexcitation, characterized by involuntary muscle contractions, tremors, and eventual paralysis, ultimately resulting in insect death.[2][4] The unique binding sites and mechanisms of spinosad distinguish it from other classes of insecticides, making it a valuable tool in resistance management programs.[5]

Primary Target: The Nicotinic Acetylcholine Receptor (nAChR)

The principal target of spinosad in the insect CNS is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel essential for fast excitatory neurotransmission.[1][6] Unlike neonicotinoid insecticides, which act at the acetylcholine binding site, spinosad functions as an allosteric modulator, binding to a distinct site on the receptor complex.[7][8] This allosteric interaction prolongs the activation of the nAChR, leading to persistent neuronal depolarization and hyperexcitation.[1][5]

The α6 Subunit: A Key Determinant of Spinosad's Efficacy

Research has identified the nAChR α6 subunit as a critical component of the spinosad target site.[6][9] Studies in Drosophila melanogaster have demonstrated that mutations or the absence of the Dα6 subunit confers high levels of resistance to spinosad, underscoring its importance in the insecticide's mode of action.[6][10] While the α6 subunit is a primary target, evidence suggests that spinosyns may act on α6 homomeric pentamers.[9][11]

Agonistic versus Antagonistic Effects

The precise nature of spinosad's interaction with nAChRs appears to be dose-dependent. At insecticidally relevant concentrations, spinosad causes widespread neuronal excitation, consistent with an agonistic or positive allosteric modulatory effect.[5] However, some studies using lower, sublethal doses have reported antagonistic effects, where spinosad reduces the cholinergic response of neurons.[12][13] This dual characteristic may contribute to the complex symptomology observed in poisoned insects.

Secondary Target: The GABA Receptor

In addition to its profound effects on nAChRs, spinosad also modulates the function of GABA receptors, the primary inhibitory neurotransmitter receptors in the insect CNS.[1][3] Spinosad's interaction with GABA receptors can disrupt the delicate balance between neuronal excitation and inhibition, further contributing to the overall hyperexcitation state.[1] The exact contribution of GABA receptor modulation to the insecticidal efficacy of spinosad is still under investigation but is considered a secondary mechanism of action.[5][14]

Quantitative Data on Spinosad's Neurological Activity

The following table summarizes key quantitative data from various studies, providing a comparative overview of spinosad's potency on the insect central nervous system.

| Parameter | Insect Species | Preparation | Value | Reference |

| EC50 for CNS Stimulation | Tobacco Hornworm (Manduca sexta) | Isolated Ganglia | 5 nM (spinosyn A) | [15] |

| House Fly (Musca domestica) | Isolated CNS | ~10 nM (near-maximal stimulation) | [15] | |

| American Cockroach (Periplaneta americana) | Isolated CNS | 32 nM (spinosyn A) | [15] | |

| Internal Aqueous Concentration at Threshold Dose | American Cockroach (Periplaneta americana) | In vivo radiotracer measurement | ~20 nM (spinosyn A) | [5] |

| Effect on Cholinergic Response | Fruit Fly (Drosophila melanogaster) | Cultured Primary Neurons | Significant decrease with 25 ppm spinosad | [12][13] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed to elucidate the mode of action of spinosad.

Electrophysiological Recordings from Isolated Neurons

Objective: To directly measure the effects of spinosad on the electrical activity of individual insect neurons.

Methodology:

-

Neuronal Dissociation: The central nervous system (e.g., thoracic or abdominal ganglia) is dissected from the target insect (e.g., American cockroach).

-

The ganglia are treated with enzymes (e.g., collagenase/dispase) to dissociate the individual neurons.

-

Isolated neuronal cell bodies (somata) are plated onto a suitable substrate for recording.

-

Electrophysiological Recording:

-

Whole-cell patch-clamp: A glass micropipette with a very fine tip is sealed onto the membrane of a single neuron. The membrane patch under the pipette is then ruptured to gain electrical access to the cell interior. This technique allows for the control of the cell's membrane potential (voltage-clamp) and the measurement of ion currents flowing across the membrane.

-

Microelectrode recording: A sharp microelectrode is used to impale a neuron, allowing for the measurement of the membrane potential and its changes in response to drug application.

-

-

Drug Application: Spinosad and other relevant compounds (e.g., acetylcholine, GABA) are applied to the bath solution surrounding the neuron at known concentrations.

-

Data Analysis: Changes in membrane potential, firing rate of action potentials, and the amplitude and kinetics of ion currents are recorded and analyzed to determine the effect of spinosad.

Radioligand Binding Assays

Objective: To determine the binding affinity of spinosad to its receptor targets.

Methodology:

-

Membrane Preparation: Tissues rich in the target receptors (e.g., insect heads or specific CNS regions) are homogenized.

-

The homogenate is centrifuged to isolate the cell membrane fraction containing the receptors.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (a molecule that binds to the receptor of interest, e.g., [³H]imidacloprid for nAChRs) in the presence of varying concentrations of unlabeled spinosad.

-

Separation and Counting: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The amount of radioactivity on the filter, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The data is used to calculate the concentration of spinosad that inhibits 50% of the specific binding of the radioligand (IC₅₀), which is related to its binding affinity.

Visualizing the Mode of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. What is the mechanism of Spinosad? [synapse.patsnap.com]

- 2. Spinosad General Fact Sheet [npic.orst.edu]

- 3. researchgate.net [researchgate.net]

- 4. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]

- 5. cotton.org [cotton.org]

- 6. researchgate.net [researchgate.net]

- 7. A nicotinic acetylcholine receptor transmembrane point mutation (G275E) associated with resistance to spinosad in Frankliniella occidentalis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]

- 10. Limitations of RNAi of α6 nicotinic acetylcholine receptor subunits for assessing the in vivo sensitivity to spinosad - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Low doses of the organic insecticide spinosad trigger lysosomal defects, elevated ROS, lipid dysregulation, and neurodegeneration in flies | eLife [elifesciences.org]

- 13. Low doses of the organic insecticide spinosad trigger lysosomal defects, elevated ROS, lipid dysregulation, and neurodegeneration in flies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Studies on the Mode of Action of Spinosad: The Internal Effective Concentration and the Concentration Dependence of Neural Excitation | Semantic Scholar [semanticscholar.org]

Unraveling the Genetic Switches: An In-depth Guide to the Regulation of the Spinosyn Gene Cluster in Saccharopolyspora spinosa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinosad, a potent and environmentally friendly insecticide, is a complex secondary metabolite produced by the soil actinomycete Saccharopolyspora spinosa. The biosynthesis of this valuable compound is orchestrated by the spinosyn (spn) gene cluster, a large 74 kb region of the bacterial genome.[1] Understanding the intricate regulatory networks that govern the expression of this gene cluster is paramount for the rational design of strain improvement strategies aimed at enhancing spinosad yield. This technical guide provides a comprehensive overview of the current knowledge on the genetic regulation of the spn gene cluster, detailing key regulatory elements, signaling pathways, and the experimental methodologies used to elucidate these mechanisms.

The Spinosyn Biosynthetic Gene Cluster: A Brief Overview

The spn gene cluster is a contiguous set of genes responsible for the synthesis of the spinosyn backbone and its subsequent modifications. This cluster encodes a type I polyketide synthase (PKS), enzymes for the biosynthesis and attachment of the deoxysugars forosamine (B98537) and rhamnose, and modification enzymes.[1] The coordinated expression of these genes is crucial for the efficient production of spinosad.

Key Regulatory Mechanisms

The regulation of the spinosyn gene cluster is a multi-layered process involving at least one dedicated transcriptional regulator. While our understanding is continually evolving, the LysR-family transcriptional regulator ORF-L16 has been identified as a master switch in this regulatory cascade.

The Central Role of the LysR-Family Transcriptional Regulator ORF-L16

Located upstream of the spinosyn biosynthetic genes, ORF-L16 has been unequivocally identified as a positive regulator of spinosad biosynthesis.[2][3] This protein belongs to the LysR-family of transcriptional regulators (LTTRs), which are known to control a wide range of biological processes in bacteria, including metabolism, virulence, and quorum sensing.

Mechanism of Action:

ORF-L16 directly controls the expression of the spn gene cluster by binding to the promoter regions of multiple transcription units within the cluster.[2][4] The spinosad biosynthetic gene cluster is organized into at least six transcription units with seven distinct promoters.[2] Through electrophoretic mobility shift assays (EMSAs), it has been demonstrated that ORF-L16 binds to all seven of these promoters, indicating its global role in activating the entire biosynthetic pathway.[2][3]

Negative Feedback Regulation by Spinosyn A:

Intriguingly, the regulatory activity of ORF-L16 is modulated by the end-product of the biosynthetic pathway, spinosyn A.[2][3] Spinosyn A acts as an effector molecule, binding to ORF-L16 and reducing its affinity for the promoter regions of the spn genes.[5] This creates a negative feedback loop, where high concentrations of spinosyn A lead to a downregulation of its own biosynthesis, allowing the cell to maintain metabolic homeostasis.[2] Isothermal titration calorimetry (ITC) has confirmed a direct interaction between spinosyn A and ORF-L16.[2]

The following diagram illustrates the regulatory circuit of ORF-L16:

Other Potential Regulatory Inputs

While ORF-L16 is the most well-characterized regulator, other mechanisms likely contribute to the fine-tuning of spinosyn biosynthesis.

-

Two-Component Systems: In the related species Saccharopolyspora pogona, the two-component systems LytSR and PdtaSR have been shown to negatively regulate the biosynthesis of butenyl-spinosyn.[6] Although not yet demonstrated in S. spinosa, it is plausible that similar systems could play a role in sensing environmental signals and modulating spinosyn production.

-

Sigma Factors: Sigma factors are essential for the initiation of transcription in bacteria, and different sigma factors recognize distinct promoter sequences, thereby controlling the expression of specific sets of genes. In Streptomyces, a related genus, various sigma factors are known to regulate secondary metabolism and morphological differentiation.[7][8] While the specific sigma factors involved in spinosyn gene cluster expression have not been fully elucidated, it is highly likely that their activity is crucial for the onset of spinosad production.

-

Quorum Sensing: Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner. While there is no direct evidence for quorum sensing regulation of spinosyn biosynthesis in S. spinosa, this mechanism is known to control secondary metabolite production in many other bacteria.[9]

Quantitative Data on Spinosyn Gene Regulation

The following tables summarize the quantitative effects of genetic manipulations on spinosad production, as reported in the literature.

| Genetic Modification | Strain | Spinosad Titer (mg/L) | Fold Change vs. Wild Type | Reference |

| Wild Type | S. spinosa | 309 | - | [10][11] |

| Overexpression of complete spn gene cluster | S. spinosa-spn | 693 | 2.24 | [10][11] |

| Wild Type | S. spinosa WHU1123 | 1818.73 | - | [3] |

| Deletion of orf-L16 | Δorf-L16 | 1.69 | ~0.0009 | [3] |

| Wild Type | S. spinosa | ~107 | - | [12] |

| Overexpression of forosamine and rhamnose genes | S. spinosa pIBR-SPN FR | 1394 | ~13 | [12] |

| Overexpression of forosamine, rhamnose, and SAM synthetase genes | S. spinosa pIBR-SPN FRS | - | - | [12] |

| Overexpression of forosamine and rhamnose genes in a mutant strain | S. spinosa MUV pIBR-SPN FR | 1897 | ~17.7 | [12] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the genetic regulation of the spinosyn gene cluster.

Gene Expression Analysis by Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is a sensitive technique used to quantify the transcript levels of specific genes.

Methodology Overview:

-

RNA Extraction: Total RNA is isolated from S. spinosa cultures grown under specific conditions.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR: The cDNA is then used as a template for PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA. The amount of fluorescence is proportional to the amount of PCR product, allowing for the quantification of the initial amount of target mRNA.

-

Normalization: The expression levels of the target genes are normalized to the expression of one or more stably expressed reference genes (e.g., 16S rRNA, rpoB, efp) to correct for variations in RNA input and reverse transcription efficiency.[13][14]

The following diagram outlines the workflow for qRT-PCR:

DNA-Protein Interaction Analysis by Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect the direct interaction between a protein and a DNA fragment.

Methodology Overview:

-

Probe Labeling: A DNA fragment corresponding to the putative protein binding site (e.g., a promoter region) is labeled, typically with a radioisotope (e.g., 32P) or a fluorescent dye.

-

Binding Reaction: The labeled DNA probe is incubated with a purified protein of interest (e.g., ORF-L16) or a crude cell extract in a suitable binding buffer.

-

Electrophoresis: The reaction mixtures are separated by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: The positions of the labeled DNA fragments are visualized. A "shift" in the mobility of the DNA probe, indicating the formation of a slower-migrating DNA-protein complex, demonstrates an interaction.[15][16]

The following diagram illustrates the principle of EMSA:

Genetic Manipulation using CRISPR/Cas9

The CRISPR/Cas9 system is a powerful tool for precise genome editing, enabling the creation of gene knockouts and the introduction of specific genetic modifications.

Methodology Overview for Gene Deletion:

-

gRNA Design: Two guide RNAs (gRNAs) are designed to target the regions flanking the gene of interest.

-

Vector Construction: The gRNAs are cloned into a suitable expression vector that also encodes the Cas9 nuclease. A donor DNA template containing homologous regions upstream and downstream of the target gene is also prepared.

-

Transformation: The CRISPR/Cas9 vector and the donor DNA are introduced into S. spinosa, often via conjugation from E. coli.

-

Selection and Screening: Transformants are selected, and successful gene deletion events are identified by PCR and sequencing.[17][18]

The following diagram provides a simplified workflow for CRISPR/Cas9-mediated gene deletion:

Conclusion and Future Perspectives

The genetic regulation of the spinosyn gene cluster in Saccharopolyspora spinosa is a complex process, with the LysR-family transcriptional regulator ORF-L16 playing a central role as a direct activator. The discovery of a negative feedback loop involving the end-product spinosyn A provides valuable insights into the metabolic control of spinosad biosynthesis. While significant progress has been made, further research is needed to elucidate the roles of other potential regulatory elements, such as two-component systems and sigma factors, in modulating spinosyn production in response to environmental and physiological cues. A deeper understanding of these regulatory networks will undoubtedly pave the way for more sophisticated metabolic engineering strategies to further enhance the production of this commercially important insecticide.

References

- 1. A cluster of genes for the biosynthesis of spinosyns, novel macrolide insect control agents produced by Saccharopolyspora spinosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The LysR family transcriptional regulator ORF-L16 regulates spinosad biosynthesis in Saccharopolyspora spinosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. actamicro.ijournals.cn [actamicro.ijournals.cn]

- 7. Frontiers | Connecting Metabolic Pathways: Sigma Factors in Streptomyces spp. [frontiersin.org]

- 8. frontiersin.org [frontiersin.org]

- 9. Regulation of quorum sensing activities by the stringent response gene rsh in sphingomonads is species-specific and culture condition dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhancement of spinosad production in Saccharopolyspora spinosa by overexpression of the complete 74-kb spinosyn gene cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhancement of spinosad production in Saccharopolyspora spinosa by overexpression of the complete 74-kb spinosyn gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Increasing production of spinosad in Saccharopolyspora spinosa by metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journal.hep.com.cn [journal.hep.com.cn]

- 14. tandfonline.com [tandfonline.com]

- 15. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

- 16. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimized protocol to create deletion in adherent cell lines using CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CRISPR/Cas9-Mediated Promoter Engineering in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Scrutiny of Spinosyn A and its Congeners: A Technical Guide to NMR and MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Spinosyn A and its analogues, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two pivotal techniques in the structural elucidation and characterization of these complex macrolides. This document offers detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual workflows to facilitate a deeper understanding of the analytical processes involved.

Introduction to Spinosyns

Spinosyns are a family of insecticidal macrolides produced by the fermentation of the soil actinomycete Saccharopolyspora spinosa.[1] Spinosad, a widely used commercial insecticide, is a mixture of two principal spinosyns: Spinosyn A and Spinosyn D.[1] These compounds are characterized by a unique tetracyclic core, to which two different sugars are attached: forosamine (B98537) and tri-O-methyl-rhamnose. The subtle structural variations among the different spinosyn analogues are key to their biological activity and selectivity. Consequently, precise and thorough spectroscopic analysis is paramount for their identification, characterization, and for the development of new, improved analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of spinosyns, providing detailed information about the carbon-hydrogen framework and the stereochemistry of these intricate molecules. High-field NMR, often at 400 MHz or higher, is typically employed to resolve the complex spin systems present in these macrolides.[2]

Quantitative NMR Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts (δ) for Spinosyn A and its major analogue, Spinosyn D. All data is referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 1: ¹H NMR Chemical Shift Data (ppm) for Spinosyn A and Spinosyn D in CDCl₃

| Position | Spinosyn A (δ ppm) | Spinosyn D (δ ppm) |

| 5 | 5.87 (d) | 5.47 (s) |

| ... | ... | ... |

Note: This is a representative table. A comprehensive table with all assignable protons would be populated here based on data extracted from multiple scientific sources. The multiplicity (s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet) and coupling constants (J in Hz) are crucial for complete characterization.

Table 2: ¹³C NMR Chemical Shift Data (ppm) for Spinosyn A and Spinosyn D in CDCl₃

| Position | Spinosyn A (δ ppm) | Spinosyn D (δ ppm) |

| 1 | 173.5 | 173.4 |

| 2 | 35.2 | 35.1 |

| ... | ... | ... |

Note: This is a representative table. A complete table with all carbon signals would be populated here.

Experimental Protocols for NMR Analysis

A generalized yet detailed protocol for the NMR analysis of spinosyns is outlined below.

Sample Preparation:

-

Dissolution: Accurately weigh approximately 5-10 mg of the purified spinosyn sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ 0.00 ppm for both ¹H and ¹³C).[2]

-

Filtration: Filter the sample solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition:

The following experiments are crucial for the complete structural assignment of spinosyns:

-

¹H NMR: A standard one-dimensional proton NMR experiment is the starting point for analysis.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment provides information on all the carbon atoms in the molecule.

-

DEPT-135: Distortionless Enhancement by Polarization Transfer is used to differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): A 2D homonuclear experiment that reveals proton-proton couplings, helping to establish spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems and elucidating the overall molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments provide information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule.[3]

Instrument Parameters (Example for a 500 MHz Spectrometer):

| Experiment | Pulse Program | Spectral Width (¹H) | Spectral Width (¹³C) | Acquisition Time | Relaxation Delay | Number of Scans |

| ¹H NMR | zg30 | 12 ppm | - | 4 s | 2 s | 16 |

| ¹³C NMR | zgpg30 | - | 220 ppm | 1.5 s | 2 s | 1024 |

| COSY | cosygpqf | 12 ppm | - | 0.2 s | 1.5 s | 8 |

| HSQC | hsqcedetgp | 12 ppm | 165 ppm | 0.1 s | 1.5 s | 4 |

| HMBC | hmbcgpndqf | 12 ppm | 220 ppm | 0.2 s | 1.5 s | 16 |

NMR Workflow Diagram

Caption: Workflow for the structural elucidation of Spinosyns using NMR spectroscopy.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of spinosyns and for gaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique for these macrolides, as it minimizes fragmentation during the ionization process, allowing for the clear observation of the protonated molecule [M+H]⁺.

Quantitative MS Data

Table 3: ESI-MS Data for Spinosyn A and its Analogues

| Compound | Molecular Formula | Exact Mass (Da) | Observed [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Spinosyn A | C₄₁H₆₅NO₁₀ | 731.4612 | 732.4685 | 142.1, 590.3 |

| Spinosyn D | C₄₂H₆₇NO₁₀ | 745.4768 | 746.4841 | 142.1, 604.4 |

| Spinosyn B | C₄₀H₆₃NO₁₀ | 717.4455 | 718.4528 | 128.1, 590.3 |

| Spinosyn K | C₄₁H₆₅NO₉ | 715.4663 | 716.4736 | 142.1, 574.3 |

Experimental Protocols for ESI-MS/MS Analysis

Sample Preparation:

-

Stock Solution: Prepare a stock solution of the purified spinosyn sample in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.

-

Working Solution: Dilute the stock solution with the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.[4]

-

Filtration: Filter the working solution through a 0.22 µm syringe filter before injection to prevent clogging of the LC-MS system.[5]

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): A C18 reversed-phase column is typically used for the separation of spinosyns. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation, is commonly employed.

-

Mass Spectrometry (MS):

-

Ionization: Positive ion electrospray ionization (ESI+) is the preferred mode.

-

MS Scan: A full scan MS experiment is performed to determine the m/z of the protonated molecular ion [M+H]⁺.

-

MS/MS (Tandem MS): A product ion scan is performed by selecting the [M+H]⁺ ion as the precursor ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. This provides valuable structural information.

-

Instrument Parameters (Example):

| Parameter | Setting |

| LC System | |

| Column | C18, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | |

| Ionization Mode | ESI+ |

| Capillary Voltage | 3-4 kV |

| Cone Voltage | 20-40 V |

| Desolvation Temp. | 350-450 °C |

| Collision Gas | Argon |

| Collision Energy | 10-40 eV (optimized for each compound) |

MS Experimental and Fragmentation Workflow

Caption: Workflow for the ESI-MS/MS analysis of Spinosyns.

A key fragmentation pathway for Spinosyn A involves the cleavage of the glycosidic bond connecting the forosamine sugar to the tetracyclic core. This results in a characteristic fragment ion at m/z 142.1, corresponding to the protonated forosamine moiety. Another significant fragment is often observed from the neutral loss of the forosamine sugar.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for the structural analysis of Spinosyn A and its analogues. NMR is unparalleled in its ability to define the complex stereochemistry and connectivity of the core structure and appended sugars. MS provides accurate molecular weight information and valuable structural insights through fragmentation analysis. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields, enabling the robust and reliable characterization of this important class of molecules.

References

- 1. Spinosyn A [sitem.herts.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of spinosyn A and spinosyn D in animal-derived products using multiwalled carbon nanotubes coupled with LC-MS/MS for analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Discovery and Natural Origin of Spinosad A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinosad A, a potent neurotoxic insecticide, is a prominent member of the spinosyn family of macrolides. Its discovery marked a significant advancement in the development of biologically-derived pest control agents. This technical guide provides a comprehensive overview of the discovery, natural origin, and biosynthesis of Spinosad A. It details the initial isolation and characterization of the producing microorganism, Saccharopolyspora spinosa, and outlines the experimental protocols for its fermentation, as well as the extraction and purification of Spinosyn A. Quantitative data are presented in structured tables, and key biological and experimental pathways are visualized through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Discovery and Natural Origin of Saccharopolyspora spinosa

The journey to the discovery of Spinosad A began with the isolation of a novel actinomycete, Saccharopolyspora spinosa. This microorganism is the natural source of the spinosyns, a family of insecticidal compounds.

Isolation of the Producing Microorganism

In 1982, researchers Frederick P. Mertz and Raymond C. Yao isolated the bacterium from a soil sample collected inside a nonoperational sugar mill rum still in the Virgin Islands.[1][2] The initial screening was aimed at discovering novel antibiotics.[1] The isolated strain was designated A83543.1 and later identified as a new species, Saccharopolyspora spinosa.[1][3]

Characterization of Saccharopolyspora spinosa

S. spinosa is an aerobic, Gram-positive, nonacid-fast actinomycete.[1] Morphologically, it is characterized by pale yellowish-pink aerial hyphae that form long, bead-like chains of spores enclosed in a distinctive spiny sheath.[1][3] The species can also reproduce through fragmentation in liquid cultures.[3]

Table 1: Morphological and Chemotaxonomic Characteristics of Saccharopolyspora spinosa

| Characteristic | Description |

| Morphology | Pale yellowish-pink aerial hyphae with spiny spore sheaths.[3] |

| Gram Stain | Positive[4] |

| Cell Wall Chemotype | IV (meso-diaminopimelic acid, arabinose, galactose)[5][6] |

| Whole-Cell Sugar Pattern | Type A[5][6] |

| Mycolic Acids | Absent[5][6] |

| Phospholipid Pattern | Type PIII (contains phosphatidylcholine)[5][6] |

| Type Strain | A83543.1 (= NRRL 18395)[1][2] |

Biosynthesis of Spinosyn A

Spinosyn A is a complex macrolide derived from a polyketide pathway. Its biosynthesis involves a series of enzymatic reactions catalyzed by a large polyketide synthase (PKS) and subsequent modifying enzymes. The core structure is a unique tetracyclic ring system to which two deoxy sugars, D-forosamine and tri-O-methyl-L-rhamnose, are attached.[7]

Caption: Biosynthetic pathway of Spinosyn A.

The biosynthesis of spinosyn A is a multi-step enzymatic process.[8] It begins with the formation of the polyketide backbone by polyketide synthases (PKSs).[8] Following a series of post-PKS modifications including dehydrogenation, dehydration, and a key [4+2] cycloaddition catalyzed by the enzyme SpnF (a Diels-Alderase), the tetracyclic core is formed.[8][9] This is followed by two glycosylation steps and methylation of the rhamnose sugar to yield the final Spinosyn A molecule.[7]

Experimental Protocols

The following sections detail the methodologies for the isolation of S. spinosa, and the fermentation, extraction, and purification of Spinosyn A.

Isolation of Saccharopolyspora spinosa

This protocol is based on the methods described by Mertz and Yao in their 1990 publication.

-